molecular formula C13H8ClF3O B6332805 4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol CAS No. 634192-46-4

4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol

Cat. No.: B6332805
CAS No.: 634192-46-4
M. Wt: 272.65 g/mol
InChI Key: HZWZIOGNENBMBF-UHFFFAOYSA-N
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Description

4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol is an organic compound that features a phenol group substituted with a 2-chloro-5-(trifluoromethyl)phenyl moiety. This compound is notable for its unique chemical structure, which includes both chloro and trifluoromethyl substituents, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while nucleophilic substitution can produce various substituted phenols.

Scientific Research Applications

4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Similar structure but lacks the chloro substituent.

    2-Chloro-5-(trifluoromethyl)phenol: Similar but with different positioning of the phenol group.

    5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural: Contains a furfural group instead of a phenol group

Uniqueness

4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol is unique due to the combination of chloro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[2-chloro-5-(trifluoromethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O/c14-12-6-3-9(13(15,16)17)7-11(12)8-1-4-10(18)5-2-8/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWZIOGNENBMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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